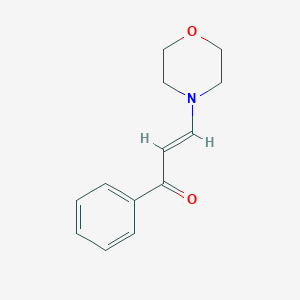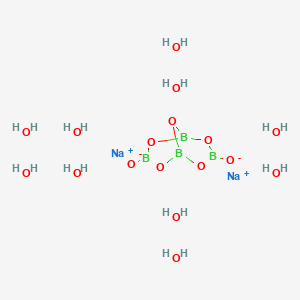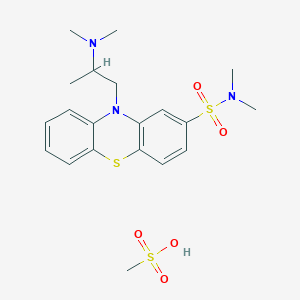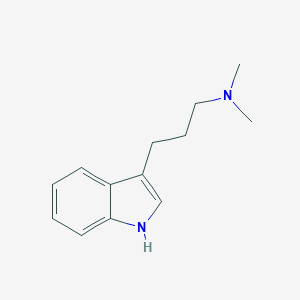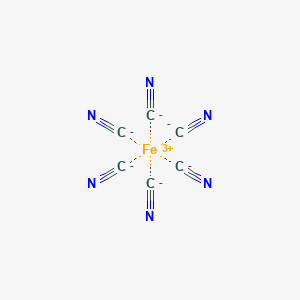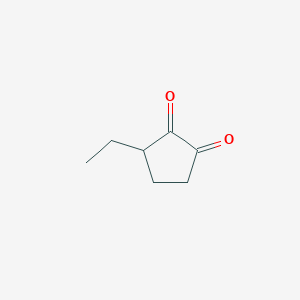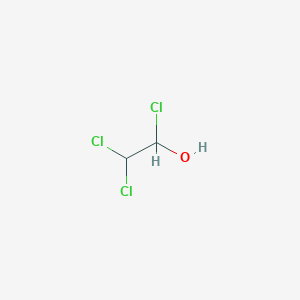
1,2,2-Trichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trichloroethanol (TCE) is a chemical compound that is widely used in the pharmaceutical and chemical industries. It is a colorless liquid that has a strong odor and is soluble in water. TCE is an important intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,2,2-Trichloroethanol is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. 1,2,2-Trichloroethanol is thought to enhance the activity of GABA, leading to sedation and anesthesia.
Biochemische Und Physiologische Effekte
1,2,2-Trichloroethanol has been shown to have sedative and anesthetic effects in both animals and humans. It has also been shown to have anticonvulsant properties, and it has been used to treat seizures in some countries. 1,2,2-Trichloroethanol has been shown to have a low toxicity profile, and it is generally considered to be safe when used in appropriate doses.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,2-Trichloroethanol is a useful intermediate in the synthesis of many organic compounds, and it has been used as a solvent for pharmaceuticals. It is relatively inexpensive and easy to synthesize, making it a popular choice for many researchers. However, 1,2,2-Trichloroethanol is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety precautions when working with 1,2,2-Trichloroethanol, including wearing protective clothing and working in a well-ventilated area.
Zukünftige Richtungen
There are many potential future directions for research on 1,2,2-Trichloroethanol. One area of interest is the development of new synthetic methods for 1,2,2-Trichloroethanol that are more efficient and environmentally friendly. Another area of interest is the development of new pharmaceuticals that use 1,2,2-Trichloroethanol as an intermediate. Finally, there is a need for more research on the biochemical and physiological effects of 1,2,2-Trichloroethanol, particularly its effects on the GABA receptor and its potential as a treatment for seizures.
In conclusion, 1,2,2-Trichloroethanol is a chemical compound that has many important applications in the pharmaceutical and chemical industries. It is a useful intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects. While 1,2,2-Trichloroethanol has many advantages, it is also important to use appropriate safety precautions when working with it. There are many potential future directions for research on 1,2,2-Trichloroethanol, and it is likely to remain an important area of study for many years to come.
Synthesemethoden
1,2,2-Trichloroethanol can be synthesized by the reaction of chloral hydrate with a strong base such as sodium hydroxide. The reaction produces 1,2,2-Trichloroethanol and sodium chloride as a byproduct. The reaction can be represented as follows:
Chloral hydrate + NaOH → 1,2,2-Trichloroethanol + NaCl + H2O
The reaction is carried out in a solvent such as water or ethanol, and the temperature is carefully controlled to ensure that the reaction proceeds smoothly. The yield of 1,2,2-Trichloroethanol can be improved by using a higher concentration of chloral hydrate or a stronger base.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trichloroethanol has been extensively studied for its biochemical and physiological effects. It has been shown to have sedative and anesthetic properties, and it has been used as a general anesthetic in some countries. 1,2,2-Trichloroethanol has also been used as a solvent for pharmaceuticals and as an intermediate in the synthesis of many organic compounds.
Eigenschaften
CAS-Nummer |
13287-89-3 |
|---|---|
Produktname |
1,2,2-Trichloroethanol |
Molekularformel |
C2H3Cl3O |
Molekulargewicht |
149.4 g/mol |
IUPAC-Name |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
InChI-Schlüssel |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
Kanonische SMILES |
C(C(Cl)Cl)(O)Cl |
Synonyme |
1,1,2-trichloroethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




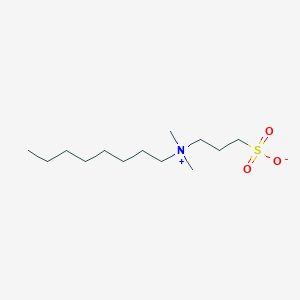
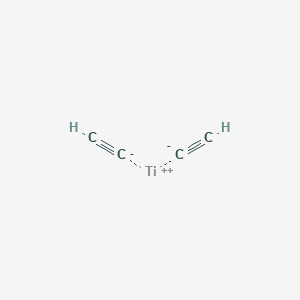
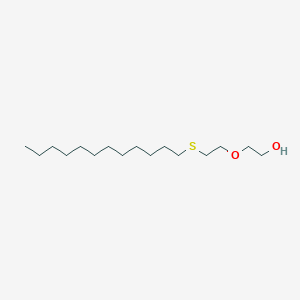
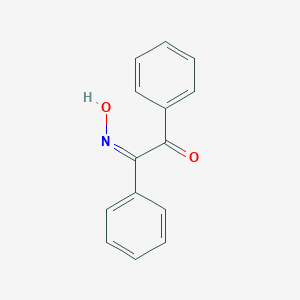
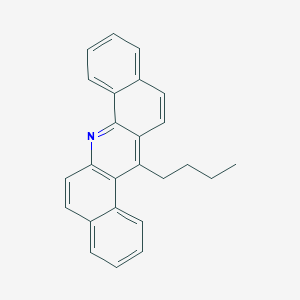
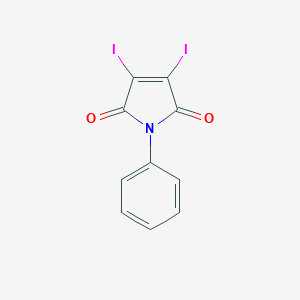
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
